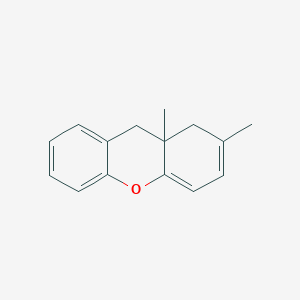
N-(2-Cyanoethyl)-N-propan-2-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanoethyl)-N-propan-2-ylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agriculture. This compound is characterized by the presence of a cyanoethyl group and a propan-2-yl group attached to the thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-propan-2-ylthiourea typically involves the reaction of isopropylamine with 2-cyanoethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Cyanoethyl)-N-propan-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学的研究の応用
N-(2-Cyanoethyl)-N-propan-2-ylthiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of N-(2-Cyanoethyl)-N-propan-2-ylthiourea involves its interaction with specific molecular targets. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
N,N-Diethylthiourea: Similar structure but with ethyl groups instead of cyanoethyl and propan-2-yl groups.
N,N-Dimethylthiourea: Contains methyl groups instead of cyanoethyl and propan-2-yl groups.
N-Phenylthiourea: Features a phenyl group instead of cyanoethyl and propan-2-yl groups.
Uniqueness
N-(2-Cyanoethyl)-N-propan-2-ylthiourea is unique due to the presence of both cyanoethyl and propan-2-yl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
59670-01-8 |
|---|---|
分子式 |
C7H13N3S |
分子量 |
171.27 g/mol |
IUPAC名 |
1-(2-cyanoethyl)-1-propan-2-ylthiourea |
InChI |
InChI=1S/C7H13N3S/c1-6(2)10(7(9)11)5-3-4-8/h6H,3,5H2,1-2H3,(H2,9,11) |
InChIキー |
BSRQFDOMTIMJHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCC#N)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




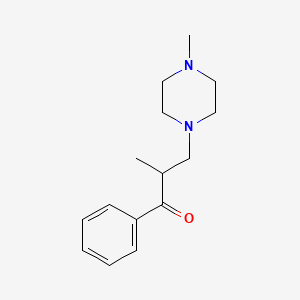
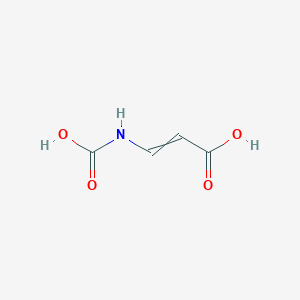
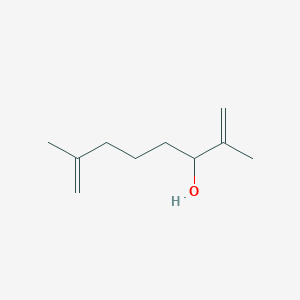

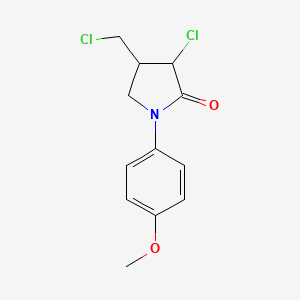
![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)

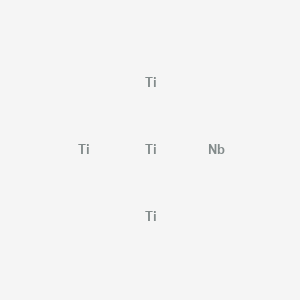
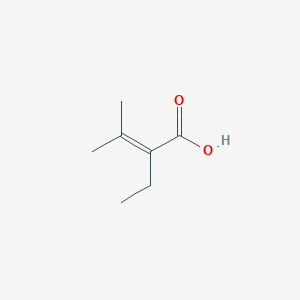
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)

